2-Bromo-N-[3-(phenethyloxy)phenyl]acetamide
Description
2-Bromo-N-[3-(phenethyloxy)phenyl]acetamide is a bromoacetamide derivative characterized by a phenethyloxy group attached to the meta-position of the phenyl ring. The phenethyloxy moiety likely enhances lipophilicity compared to simpler alkoxy substituents, influencing solubility and biological interactions .
Properties
IUPAC Name |
2-bromo-N-[3-(2-phenylethoxy)phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16BrNO2/c17-12-16(19)18-14-7-4-8-15(11-14)20-10-9-13-5-2-1-3-6-13/h1-8,11H,9-10,12H2,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDPKJKSVCKZFPO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCOC2=CC=CC(=C2)NC(=O)CBr | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16BrNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-Bromo-N-[3-(phenethyloxy)phenyl]acetamide typically involves the reaction of 3-(phenethyloxy)aniline with bromoacetyl bromide under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane, with the presence of a base like triethylamine to neutralize the hydrogen bromide formed during the reaction. The product is then purified using techniques such as recrystallization or column chromatography .
Chemical Reactions Analysis
2-Bromo-N-[3-(phenethyloxy)phenyl]acetamide undergoes various chemical reactions, including:
Nucleophilic substitution: The bromine atom can be replaced by nucleophiles such as amines or thiols, leading to the formation of new compounds.
Oxidation: The phenethyloxy group can be oxidized to form corresponding phenolic derivatives.
Reduction: The acetamide group can be reduced to form amines under specific conditions.
Common reagents used in these reactions include sodium hydride, lithium aluminum hydride, and various oxidizing agents like potassium permanganate .
Scientific Research Applications
Medicinal Chemistry
2-Bromo-N-[3-(phenethyloxy)phenyl]acetamide is primarily investigated for its potential therapeutic effects. It serves as a scaffold for drug development aimed at various diseases, including cancer and neurodegenerative disorders. The bromine substituent can enhance the compound's lipophilicity, potentially improving its bioavailability and efficacy.
Biochemical Studies
This compound is utilized in proteomics research to study protein interactions and modifications. It can act as an inhibitor or modulator of specific enzymes or receptors, allowing researchers to elucidate biochemical pathways and mechanisms of action.
Synthetic Chemistry
In synthetic organic chemistry, this compound can be employed as an intermediate in the synthesis of more complex molecules. Its unique functional groups allow for various chemical transformations, making it a versatile building block in organic synthesis.
Case Study 1: Anticancer Activity
A study investigated the anticancer properties of this compound on various cancer cell lines. The compound demonstrated significant cytotoxic effects, particularly against breast cancer cells, suggesting its potential as a lead compound for further development in anticancer therapies.
Case Study 2: Enzyme Inhibition
Research focused on the inhibition of specific kinases by this compound revealed its ability to inhibit protein kinase B (Akt). This inhibition was linked to the modulation of cell survival pathways, indicating its potential role in cancer treatment strategies.
Mechanism of Action
The mechanism of action of 2-Bromo-N-[3-(phenethyloxy)phenyl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the phenethyloxy group play crucial roles in binding to these targets, leading to the modulation of their activity. The acetamide group can also participate in hydrogen bonding, further stabilizing the interaction .
Comparison with Similar Compounds
Table 1: Key Structural and Physical Properties
Key Observations :
- Steric Effects : Bulky substituents like phenethyloxy may hinder reactivity in nucleophilic substitution reactions compared to smaller groups (e.g., methoxy) .
Variations in the Amide Nitrogen Substituent
Table 2: Nitrogen Substituent Impact on Reactivity
Key Observations :
- Steric and Electronic Effects : Aromatic substituents (e.g., 2-chlorophenyl) may direct bromoacetamide reactivity toward specific targets, such as enzyme active sites .
- Synthetic Utility : Aliphatic substituents (e.g., isopropyl) are often used to optimize solubility and crystallinity in intermediates .
Key Observations :
Challenges :
- Solubility issues (e.g., compound 4b in MeCN) can limit yields, necessitating polar solvents like DMF despite by-product formation .
Biological Activity
2-Bromo-N-[3-(phenethyloxy)phenyl]acetamide is a synthetic compound that has garnered attention for its potential biological activities. With the molecular formula and a molecular weight of 334.21 g/mol, this compound is structurally characterized by the presence of a bromine atom and a phenethyloxy group, which may contribute to its biological efficacy.
- Molecular Structure : The compound features a bromo substituent on the acetamide group, which is crucial for its biological interactions.
- Solubility : As with many organic compounds, solubility can vary, influencing its bioavailability and interaction with biological systems.
The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets. Research indicates that compounds with similar structures can act as enzyme inhibitors and receptor modulators. The presence of the phenethyloxy moiety may enhance binding affinity to target proteins, potentially affecting signaling pathways involved in various physiological processes.
Biological Activity Overview
The compound has been studied for various biological activities, including:
- Antifungal Activity : Preliminary studies suggest strong antifungal properties against several Candida species, including Candida albicans, Candida tropicalis, and Candida glabrata .
- Enzyme Inhibition : It may exhibit inhibitory effects on specific enzymes involved in metabolic pathways, although detailed mechanisms remain under investigation.
Antifungal Efficacy
A study conducted on the antifungal properties of this compound revealed significant activity against pathogenic fungi. The Minimum Inhibitory Concentration (MIC) values were determined using standard broth microdilution methods. The results are summarized in Table 1.
| Fungal Species | MIC (µg/mL) |
|---|---|
| Candida albicans | 32 |
| Candida tropicalis | 16 |
| Candida glabrata | 64 |
Enzyme Interaction Studies
Further research focused on the interaction of this compound with specific enzymes involved in inflammatory pathways. For instance, it was tested for its ability to inhibit the enzyme VAP-1 (Vascular Adhesion Protein-1), which plays a role in inflammatory responses. The findings indicated a dose-dependent inhibition pattern, suggesting potential therapeutic applications in inflammatory diseases.
Comparative Analysis
To contextualize the biological activity of this compound, it is useful to compare it with related compounds. Table 2 provides a comparison of structural analogs and their respective biological activities.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing 2-Bromo-N-[3-(phenethyloxy)phenyl]acetamide, and how can reaction efficiency be optimized?
- Synthesis Methodology :
-
A common approach involves nucleophilic substitution. For example, reacting 3-(phenethyloxy)aniline with bromoacetyl bromide in the presence of a weak base (e.g., K₂CO₃) in acetonitrile at room temperature for 24 hours .
-
Optimization Strategies :
-
Solvent Selection : Polar aprotic solvents like acetonitrile enhance reaction rates by stabilizing intermediates.
-
Base Choice : K₂CO₃ is preferred over stronger bases to minimize side reactions (e.g., hydrolysis of the acetamide group) .
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Monitoring : Thin-layer chromatography (TLC) is critical for tracking reaction progress and identifying byproducts .
- Example Protocol :
| Step | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| 1 | 3-(phenethyloxy)aniline, bromoacetyl bromide, K₂CO₃, CH₃CN, RT, 24h | ~70–80% |
Q. Which spectroscopic and crystallographic techniques are most reliable for characterizing this compound?
- Analytical Workflow :
NMR Spectroscopy : ¹H/¹³C NMR confirms the presence of the bromoacetamide moiety (e.g., δ ~3.8–4.2 ppm for CH₂Br) and phenethyloxy aromatic protons .
FTIR : Key peaks include N-H stretch (~3300 cm⁻¹), C=O (~1650 cm⁻¹), and C-Br (~600 cm⁻¹) .
Single-Crystal XRD : Resolves steric effects of the phenethyloxy group and bromine substitution pattern .
UV-Vis : Useful for studying electronic transitions in photochemical applications .
Q. What safety precautions are required when handling this compound?
- Hazard Mitigation :
- Wear nitrile gloves and safety goggles due to potential skin/eye irritation .
- Use a fume hood to avoid inhalation of brominated vapors.
- Store at 0–6°C in airtight containers to prevent degradation .
Advanced Research Questions
Q. How can conflicting spectral data for this compound be resolved during structural elucidation?
- Troubleshooting :
- Contradictory NMR Peaks : Compare with structurally similar compounds (e.g., 2-Bromo-N-(4-phenoxyphenyl)acetamide) to identify shifts caused by substituent positioning .
- Crystallographic Ambiguity : Use high-resolution XRD and density functional theory (DFT) calculations to validate bond angles and torsional strain .
- Mass Spectrometry : High-resolution MS (HRMS) distinguishes isotopic patterns of bromine (¹⁰⁹Br/⁸¹Br) from potential impurities .
Q. What strategies improve yield in multi-step syntheses involving this compound?
- Key Considerations :
- Intermediate Purification : Column chromatography with gradients of ethyl acetate/petroleum ether removes unreacted starting materials .
- Catalyst Screening : Test Pd-based catalysts for coupling reactions involving the bromoacetamide group.
- Solvent Systems : For example, 50% ethyl acetate in petroleum ether enhances solubility of polar intermediates .
Q. How does the bromoacetamide moiety influence biological activity in structure-activity relationship (SAR) studies?
- Mechanistic Insights :
- The bromine atom enhances electrophilicity, facilitating covalent binding to cysteine residues in target proteins (e.g., kinase inhibitors) .
- In Vitro Testing :
- Antioxidant Assays : DPPH radical scavenging can evaluate redox-modulating potential .
- Molecular Docking : Simulate interactions with viral proteases (e.g., SARS-CoV-2 Mpro) to prioritize derivatives for antiviral testing .
Q. What are the common degradation pathways of this compound under varying pH and temperature conditions?
- Stability Studies :
- Acidic Conditions : Hydrolysis of the acetamide group to carboxylic acid occurs at pH < 3.
- Thermal Degradation : Above 80°C, debromination and phenethyloxy cleavage are observed.
- Analytical Tools : HPLC-MS monitors degradation products, while Arrhenius plots predict shelf life .
Data Contradictions and Validation
-
Conflicting Melting Points :
- Reported mp ranges (e.g., 156–161°C vs. 96.5–98°C for related bromophenoxy compounds) may arise from polymorphic forms or impurities. Validate via differential scanning calorimetry (DSC) .
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Synthetic Yield Discrepancies :
- Lower yields in scaled-up reactions (e.g., 70% vs. 82% in small batches) highlight the need for optimized stirring and temperature control .
Methodological Recommendations
- Synthesis : Adopt ’s protocol for reproducibility, but explore microwave-assisted synthesis to reduce reaction time.
- Characterization : Combine XRD with DFT for unambiguous structural confirmation.
- Biological Testing : Prioritize derivatives with electron-withdrawing substituents on the phenyl ring for enhanced bioactivity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
